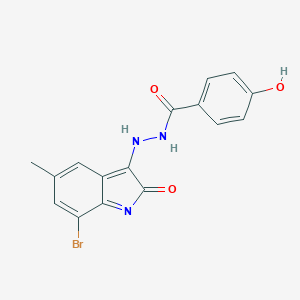![molecular formula C16H19NO3 B228348 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione, also known as AZD-9164, is a small molecule drug candidate that has been developed for the treatment of various diseases. It belongs to the class of spirocyclic compounds and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione involves its ability to bind to and inhibit the activity of certain enzymes such as PDE4 and PLA2. PDE4 is involved in the regulation of inflammatory responses, while PLA2 is involved in the production of inflammatory mediators. By inhibiting these enzymes, 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione can reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -7.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione in lab experiments is its specificity for certain enzymes such as PDE4 and PLA2. This allows researchers to study the effects of inhibiting these enzymes on various biological processes. However, one of the limitations of using 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the development and use of 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, it may have potential as an anticancer agent in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione and its potential therapeutic uses.
Synthesemethoden
The synthesis of 8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione involves a multi-step process that includes the reaction of 3-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the spirocyclic intermediate, which is then oxidized to form the final product.
Wissenschaftliche Forschungsanwendungen
8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione has been extensively studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as phosphodiesterase 4 (PDE4) and phospholipase A2 (PLA2). Additionally, it has been found to have anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
8-(3-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C16H19NO3/c1-20-13-6-4-5-12(9-13)17-14(18)10-16(11-15(17)19)7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3 |
InChI-Schlüssel |
QHZGOEUSXKRBSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)CC3(CCCC3)CC2=O |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(=O)CC3(CCCC3)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)

![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)
